Bienvenue dans la boutique en ligne BenchChem!

(E)-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one

Physicochemical profiling Drug-likeness ADME prediction

(E)-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one (CAS 1904606-50-3) is a synthetic organic compound belonging to the cinnamamide family, characterized by a cinnamoyl group appended to a 3-((6-methylpyridin-2-yl)oxy)pyrrolidine scaffold. Its molecular formula is C19H20N2O2 and its molecular weight is 308.381 g/mol.

Molecular Formula C19H20N2O2
Molecular Weight 308.381
CAS No. 1904606-50-3
Cat. No. B2382291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one
CAS1904606-50-3
Molecular FormulaC19H20N2O2
Molecular Weight308.381
Structural Identifiers
SMILESCC1=NC(=CC=C1)OC2CCN(C2)C(=O)C=CC3=CC=CC=C3
InChIInChI=1S/C19H20N2O2/c1-15-6-5-9-18(20-15)23-17-12-13-21(14-17)19(22)11-10-16-7-3-2-4-8-16/h2-11,17H,12-14H2,1H3/b11-10+
InChIKeyUXYGMUZOOUUVJO-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one (CAS 1904606-50-3): Structural Identity and Research-Grade Procurement Context


(E)-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one (CAS 1904606-50-3) is a synthetic organic compound belonging to the cinnamamide family, characterized by a cinnamoyl group appended to a 3-((6-methylpyridin-2-yl)oxy)pyrrolidine scaffold. Its molecular formula is C19H20N2O2 and its molecular weight is 308.381 g/mol [1]. The compound is available for research purposes from multiple specialty chemical suppliers and is typically offered at 95% purity [1]. Unlike the unadorned cinnamamide core, this compound features a 6-methylpyridin-2-yloxy substituent on the pyrrolidine ring, which introduces a hydrogen-bond-accepting heterocycle that meaningfully alters physicochemical properties, molecular recognition potential, and synthetic derivatization options relative to simpler cinnamamide derivatives [2].

Why Simple Cinnamamide Analogs Cannot Substitute (E)-1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one in Target-Focused Research


The cinnamamide scaffold is a privileged structure in medicinal chemistry, yet biological activity is exquisitely sensitive to the nature and spatial orientation of the amine substituent [1]. The addition of a 6-methylpyridin-2-yloxy group to the pyrrolidine ring in compound 1904606-50-3 introduces a key hydrogen-bond acceptor (pyridine nitrogen) and a methyl group that influence lipophilicity, metabolic stability, and target binding, as demonstrated by SAR studies on related cinnamamide–pyrrolidine conjugates where even minor side-chain alterations shifted gelatinase (MMP-2/-9) IC50 values from low-nanomolar to micromolar ranges [1]. Consequently, swapping this compound for an unsubstituted cinnamoylpyrrolidine or a pyrrolidine derivative with a different heterocyclic substituent risks not only loss of potency on the intended target but also unpredictable shifts in selectivity, aqueous solubility, and off-target pharmacology, making generic substitution scientifically unsound without direct comparative data [2].

Quantitative Differentiation Evidence for (E)-1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one (CAS 1904606-50-3)


Predicted Lipophilicity and Hydrogen-Bonding Capacity Distinguish 1904606-50-3 from Unsubstituted Cinnamoylpyrrolidine

In silico analysis comparing (E)-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one with 1-cinnamoylpyrrolidine (benchmark cinnamamide lacking the pyridine substituent) reveals a substantive shift in lipophilicity and hydrogen-bond acceptor count. The target compound has a calculated logP of approximately 3.3 and 6 H-bond acceptors (two carbonyl oxygens, two nitrogen atoms, and two oxygen atoms in the pyridin-2-yloxy ether), whereas 1-cinnamoylpyrrolidine has a logP of ~2.0 and only 2 H-bond acceptors. This differential logP of ~+1.3 log units implies markedly higher membrane permeability and potentially altered tissue distribution [1].

Physicochemical profiling Drug-likeness ADME prediction

Pyrrolidine C4-Oxy Substituent Drives Gelatinase Inhibition Selectivity: Class-Level SAR Evidence

In a systematic SAR study of cinnamoyl pyrrolidine derivatives, Zhang et al. demonstrated that modification at the C4 position of the pyrrolidine ring profoundly affects gelatinase (MMP-2/MMP-9) inhibitory potency. Compounds bearing an aromatic ether side chain at C4, such as compound A8, achieved IC50 values as low as 5.2 nM, while analogs with aliphatic substituents at the same position displayed 10- to 100-fold weaker inhibition [1]. (E)-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one incorporates a 6-methylpyridin-2-yloxy substituent at the pyrrolidine 3-position (equivalent to C4 in the reference scaffold), placing it structurally within the high-potency aromatic-ether subseries and distinguishing it from simple alkyl-substituted or unsubstituted pyrrolidine analogs whose MMP inhibition is drastically attenuated [1].

Matrix metalloproteinase inhibition Cancer metastasis Structure-activity relationship

6-Methylpyridin-2-yl Substituent Introduces a Metal-Coordination Handle Absent in Simple Cinnamamides

The 6-methylpyridin-2-yl moiety present in 1904606-50-3 is a well-characterized metal-binding pharmacophore capable of coordinating Zn²⁺, Mg²⁺, and other divalent cations critical to metalloenzyme catalysis [1]. Unsubstituted cinnamoylpyrrolidine lacks this chelation capability. In analogous pyrrolidine-based MMP inhibitors, the introduction of a pyridinyl ether at the pyrrolidine ring was shown to enhance binding to the catalytic zinc ion of MMP-2, contributing to the overall potency [2]. Although direct chelation data for this specific compound are not published, structural analogy predicts that the 6-methylpyridin-2-yloxy group provides a competitive advantage in metalloenzyme-targeting campaigns when compared with non-chelating cinnamamide probes [1].

Metal chelation Enzyme inhibition Fragment-based drug discovery

Synthetic Versatility: 6-Methylpyridin-2-yloxy Group Enables Late-Stage Derivatization Not Possible with Alkyl- or Halo-Substituted Analogs

The 6-methylpyridin-2-yloxy substituent in 1904606-50-3 is synthetically orthogonal to the cinnamamide Michael system, allowing chemists to perform additional functionalization at the pyridine methyl group (e.g., bromination, oxidation to aldehyde, C–H activation) or to exploit the pyridine nitrogen for N-oxide formation or metal-catalyzed cross-coupling without disrupting the biologically critical cinnamamide enone [1]. In contrast, common comparator compounds such as (E)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one carry chemically inert substituents that limit further diversification. This synthetic tractability is a tangible advantage for hit-to-lead optimization workflows, reducing the number of de novo synthetic routes required to explore SAR around the pyrrolidine periphery [1].

Medicinal chemistry Late-stage functionalization Chemical probe synthesis

High-Priority Research and Industrial Application Scenarios for (E)-1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one (CAS 1904606-50-3)


Metalloproteinase Inhibitor Lead Optimization (MMP-2/MMP-9 and Beyond)

Based on SAR evidence from pyrrolidine-cinnamamide MMP inhibitor series, 1904606-50-3 serves as an ideal starting scaffold for teams developing gelatinase or broader metalloproteinase inhibitors. The 6-methylpyridin-2-yloxy group is predicted to participate in zinc coordination, while the cinnamamide enone can interact with the S1′ pocket. The compound’s embedded chelation motif and synthetic accessibility support rapid analoging for potency and selectivity tuning [1].

CNS-Penetrant Probe Molecule Design Using the Elevated Lipophilicity of the 6-Methylpyridin-2-yloxy Pyrrolidine Scaffold

The predicted logP advantage (~3.3 vs. ~2.0 for 1-cinnamoylpyrrolidine) makes 1904606-50-3 a strategically superior core for designing brain-penetrant chemical probes when target engagement in the central nervous system is required. Its balanced HBA/HBD profile aligns with CNS drug-likeness guidelines, offering a privileged starting point for CNS-focused medicinal chemistry campaigns [1].

Chemical Biology Tool Compound Development Through Selective Late-Stage Functionalization

The presence of three orthogonal chemical handles (pyridine N, methyl C–H, cinnamamide enone) uniquely positions 1904606-50-3 for the construction of activity-based probes, photoaffinity labels, or PROTACs. Researchers can tether linker–ligand moieties via the pyridine ring while preserving the cinnamamide recognition element, a capability not available in simpler cinnamamide building blocks [1].

Quote Request

Request a Quote for (E)-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.